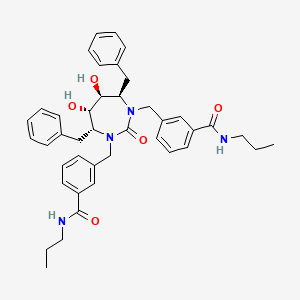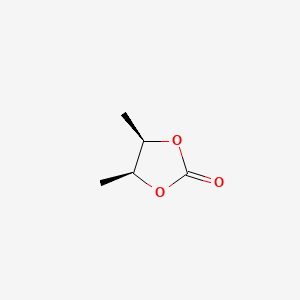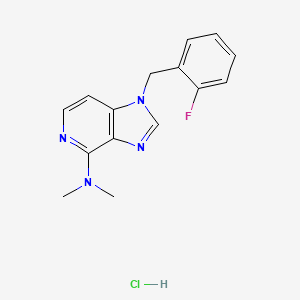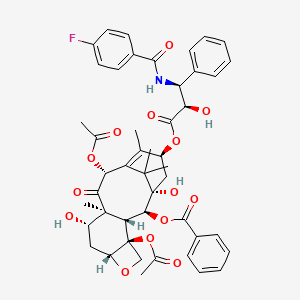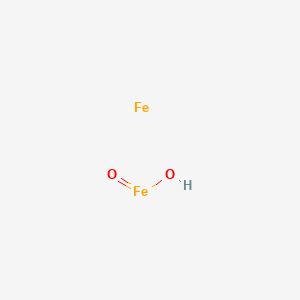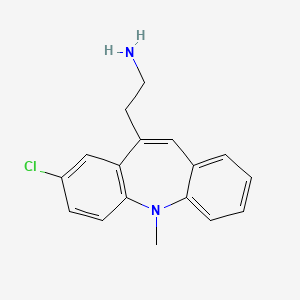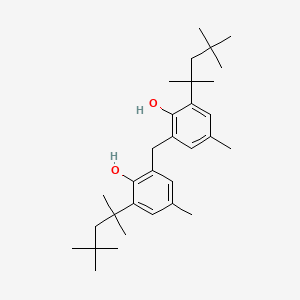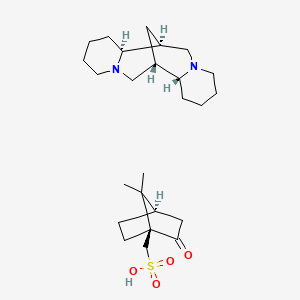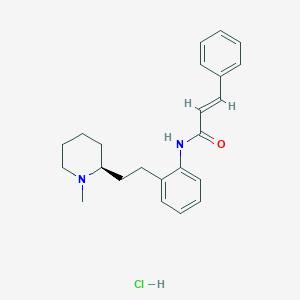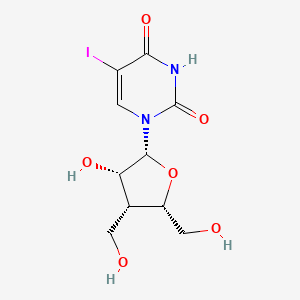
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The glycosylated product is then subjected to deprotection reactions to remove protecting groups, yielding the desired nucleoside analog.
Iodination: The final step involves the iodination of the nucleoside analog at the 5-position of the pyrimidine ring. This can be achieved using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form methyl groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Molecular Biology: The compound is used as a probe in nucleic acid research. Its incorporation into DNA or RNA can help study the mechanisms of replication, transcription, and translation.
Chemical Biology: It serves as a tool for studying enzyme-substrate interactions and the effects of nucleoside modifications on biological processes.
Industrial Applications: The compound is used in the synthesis of other nucleoside analogs and as a starting material for the production of pharmaceuticals.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Polymerases: The compound can act as a chain terminator, preventing the elongation of nucleic acid chains during replication or transcription.
Induce Apoptosis: In cancer cells, it can trigger apoptotic pathways by interfering with DNA synthesis and repair mechanisms.
Modulate Enzyme Activity: The compound can inhibit or activate enzymes involved in nucleic acid metabolism, affecting various cellular processes.
類似化合物との比較
Similar Compounds
3’-Deoxy-3’-fluorothymidine: A nucleoside analog with antiviral properties, used in the treatment of HIV.
Zidovudine (AZT): Another nucleoside analog used as an antiretroviral drug for HIV treatment.
5-Iododeoxyuridine: A nucleoside analog used in antiviral and anticancer therapies.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to be selectively incorporated into nucleic acids and its potential to inhibit viral replication and induce apoptosis make it a valuable compound in scientific research and drug development.
特性
CAS番号 |
130351-66-5 |
|---|---|
分子式 |
C10H13IN2O6 |
分子量 |
384.12 g/mol |
IUPAC名 |
1-[(2R,3S,4R,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O6/c11-5-1-13(10(18)12-8(5)17)9-7(16)4(2-14)6(3-15)19-9/h1,4,6-7,9,14-16H,2-3H2,(H,12,17,18)/t4-,6+,7-,9+/m0/s1 |
InChIキー |
ZJGWDASYLQGBSF-WOPPDYDQSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)CO)O)I |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


